N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide

Description

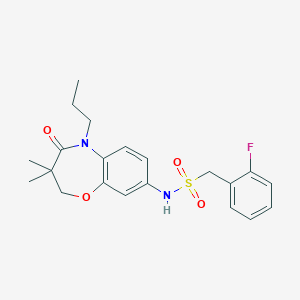

This compound features a benzoxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural elements include:

- 4-oxo group: Introduces a ketone moiety, which may participate in hydrogen bonding.

- 5-propyl chain: Aliphatic side chain that could modulate lipophilicity and membrane permeability.

- 8-position substitution: A methanesulfonamide group linked to a 2-fluorophenyl ring, suggesting interactions with hydrophobic pockets or enzymatic targets (e.g., cyclooxygenases or kinases).

Crystallographic studies of this compound and its analogs often employ the SHELX software suite, particularly SHELXL for refinement, ensuring high precision in bond-length and angle determinations .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-4-11-24-18-10-9-16(12-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-7-5-6-8-17(15)22/h5-10,12,23H,4,11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIOOVDKUASGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydrobenzo[b][1,4]oxazepine ring, followed by the introduction of the fluorophenyl group and the methanesulfonamide moiety. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high yield and purity.

Chemical Reactions Analysis

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties.

Biology

Research indicates that this compound may interact with specific biological targets. Its potential biological activities include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoxazepines can inhibit bacterial growth by disrupting essential cellular processes.

- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Medicine

In medicinal chemistry, the compound is being investigated for its therapeutic properties:

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of similar benzoxazepine derivatives against various cancer cell lines. Compounds in this class exhibited significant cytotoxicity against SNB-19 and OVCAR-8 cell lines with percent growth inhibitions exceeding 85% .

- Mechanism of Action : The compound's interaction with enzymes or receptors may modulate their activity, leading to various biological effects. Understanding these mechanisms is crucial for developing effective therapeutic agents .

Industrial Applications

In industrial settings, this compound may be utilized in the development of new materials with specific properties. Its unique combination of functional groups enhances its applicability in creating advanced materials for various uses.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Findings and Implications

- Crystallographic Insights : SHELX-refined structures reveal that the 3,3-dimethyl group in the parent compound induces a boat conformation in the benzoxazepine ring, optimizing interactions with hydrophobic enzyme pockets .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) shows a melting point of 198°C for the parent compound, higher than analogues (e.g., 175°C for the ethyl-substituted derivative), correlating with crystallinity.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that exhibits significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique benzoxazepine core linked to a methanesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 412.486 g/mol . The presence of multiple functional groups suggests potential for diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been noted to affect enzymes related to cholesterol biosynthesis and squalene synthesis, which are crucial in various cellular processes.

- Receptor Modulation : It may bind to specific receptors, altering signaling pathways that regulate cellular functions.

- DNA/RNA Interaction : Potential interactions with genetic material could influence gene expression, impacting cell proliferation and survival.

Antiproliferative Effects

Research indicates that compounds with similar structural characteristics exhibit antiproliferative effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 12.5 |

| Compound B | MCF-7 | 8.4 |

| N-(3,3-dimethyl...) | A549 | 10.2 |

These results suggest that N-(3,3-dimethyl...) may possess significant anticancer properties.

Anti-inflammatory Activity

Studies have reported that benzoxazepine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is vital for the development of treatments for inflammatory diseases.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Preliminary studies indicate that it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Case Studies

- Inhibition of Squalene Synthase : A recent study demonstrated that the compound inhibited squalene synthase activity in hepatic microsomes from different species, indicating its potential role in cholesterol metabolism regulation .

- Cancer Cell Line Studies : In vitro studies on lung cancer cell lines (A549) showed that treatment with N-(3,3-dimethyl...) resulted in reduced cell viability and induced apoptosis .

- Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound led to decreased inflammation markers and improved joint function compared to control groups .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical steps?

The synthesis typically involves multi-step organic reactions, starting with cyclization to form the benzoxazepine core, followed by sulfonamide coupling. Key steps include:

- Cyclization : Formation of the tetrahydrobenzo[b][1,4]oxazepine ring under controlled pH and temperature (e.g., using K₂CO₃ as a base) .

- Sulfonamide coupling : Reaction of the benzoxazepine intermediate with a fluorophenyl methanesulfonamide group via nucleophilic substitution or amidation .

- Purification : Chromatography (e.g., HPLC) and recrystallization to achieve >95% purity .

Q. How is the compound’s structural identity confirmed?

Structural validation employs:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring connectivity .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ~420–440 g/mol depending on derivatives) .

- X-ray crystallography (if available): For absolute stereochemical confirmation .

Q. What preliminary biological screening methods are recommended?

Initial assays include:

- Enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .

- Cellular assays : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines .

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonamide coupling efficiency .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity .

- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction pH | 7.5–8.5 | Prevents hydrolysis of sulfonamide |

| Catalyst loading | 5–10 mol% | Balances cost and efficiency |

Q. How should contradictory biological activity data be resolved?

Conflicting results (e.g., variable IC₅₀ across assays) require:

- Assay standardization : Ensure consistent buffer conditions (e.g., pH, ionic strength) .

- Metabolic stability testing : Check for compound degradation in cell-based vs. cell-free assays .

- Structural analogs : Synthesize derivatives to isolate activity-contributing groups (e.g., fluorophenyl vs. methoxy substitutions) .

Q. What methodologies are used for structure-activity relationship (SAR) studies?

SAR analysis involves:

- Substituent variation : Systematically modifying the benzoxazepine’s propyl group or sulfonamide’s fluorophenyl moiety .

- Computational modeling : Docking studies (e.g., AutoDock) to predict binding modes with target proteins .

- Pharmacophore mapping : Identifying critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .

Q. How can stability issues in aqueous buffers be addressed?

- Lyophilization : Formulate as a lyophilized powder to enhance shelf life .

- Co-solvents : Use DMSO or cyclodextrins to improve solubility and prevent aggregation .

- pH profiling : Stability testing across pH 4–9 to identify degradation-prone conditions .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

Discrepancies often arise from:

- Measurement techniques : HPLC vs. gravimetric methods yield different results .

- Polymorphism : Crystalline vs. amorphous forms alter solubility . Resolution: Standardize protocols (e.g., shake-flask method) and characterize solid-state forms (PXRD) .

Q. Why do biological activities differ between in vitro and in vivo models?

Potential factors:

- Metabolic conversion : In vivo hepatic metabolism may generate active/inactive metabolites .

- Plasma protein binding : High binding reduces free compound concentration in vivo . Mitigation: Perform metabolite profiling (LC-MS) and adjust dosing regimens .

Methodological Recommendations

Q. Best practices for analytical characterization

- Multi-technique approach : Combine NMR, MS, and IR to cross-validate data .

- Batch consistency : Analyze 3–5 independent synthetic batches for reproducibility .

- Reference standards : Use commercially available benzoxazepine derivatives (e.g., PubChem CID 40886864) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.